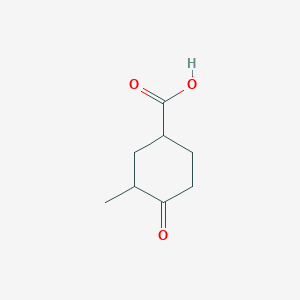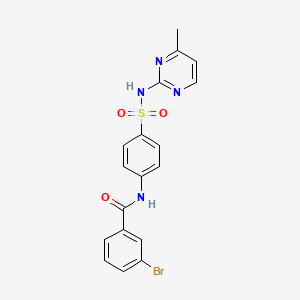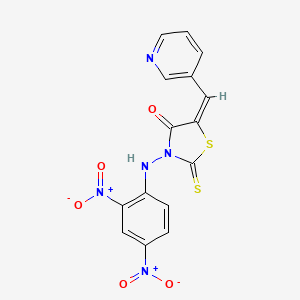![molecular formula C10H11BO3 B2805827 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde CAS No. 1393477-36-5](/img/structure/B2805827.png)
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde
Übersicht
Beschreibung
“1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde” is an organic compound . It has a molecular weight of 190.01 . The compound appears as a white to yellow solid .
Synthesis Analysis
The compound can be synthesized in laboratory conditions through the reaction of phenylboronic acid and other compounds .Molecular Structure Analysis
The InChI code for the compound is1S/C10H11BO3/c1-10(2)8-5-7(6-12)3-4-9(8)11(13)14-10/h3-6,13H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a predicted boiling point of 359.8±52.0 °C and a predicted density of 1.31±0.1 g/cm3 . The pKa is predicted to be 4.38±0.40 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : The compound is involved in various synthesis processes. For instance, its reaction with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one leads to crystalline compounds useful in structural analysis. The synthesis process often results in unique crystalline structures, providing insights into molecular arrangements and interactions (Arderne, Fotsing, & Ndinteh, 2021).
Chemical Reactions and Molecular Transformations
Molecular Transformations : It serves as a precursor or intermediate in complex molecular transformations. The compound undergoes various reactions, resulting in novel heterocyclic systems, highlighting its versatility in organic synthesis and potential application in developing new chemical entities (Kolavi, Hegde, & Khazi, 2006).
Ring Transformations : It participates in ring transformation reactions. These transformations are crucial for the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (L'abbé et al., 1991).
Material Science and Organic Chemistry
Organometallic Chemistry : The compound's derivatives are used in organometallic chemistry, particularly in the synthesis of ortho-functionalized arylboronic acids and oxaboroles. These compounds have applications in material science and as intermediates in organic synthesis (Da̧browski et al., 2007).
Polymerization Processes : It is utilized in polymerization reactions, highlighting its role in the development of new polymeric materials. These materials could have applications in various industries, including coatings, adhesives, and composites (Maślińska-Solich, Macionga, & Turczyn, 1995).
X-Ray Structure Analysis
- Crystallography and X-Ray Analysis : The compound and its derivatives are subjects of X-ray structure analysis, providing valuable data for understanding molecular geometry and interactions. This information is essential for the design of new materials and drugs (Rihs et al., 1985).
Synthetic Chemistry and Drug Development
- Development of Ectoparasiticides : Derivatives of the compound have been explored in the development of ectoparasiticides, showcasing its potential in veterinary medicine and pharmaceutical research (Zhang et al., 2016).
Cycloaddition Reactions and Derivative Synthesis
Cycloaddition Reactions : The compound is involved in cycloaddition reactions, crucial for the synthesis of various organic compounds with potential applications in drug discovery and material science (Charlton & Durst, 1984).
Synthesis of Derivatives : It is used in the synthesis of various derivatives, which are then studied for their structural and chemical properties. This research contributes to the development of new compounds with potential applications in multiple fields (Khan & Durst, 1987).
Eigenschaften
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c1-10(2)8-5-7(6-12)3-4-9(8)11(13)14-10/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQSRHQFSNQHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)C=O)C(O1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2805744.png)
![3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2805746.png)
![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2805747.png)


![2-(4-prop-2-enoylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805751.png)
![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2805757.png)
![Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2805759.png)
![3-benzyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2805760.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2805763.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide](/img/structure/B2805767.png)